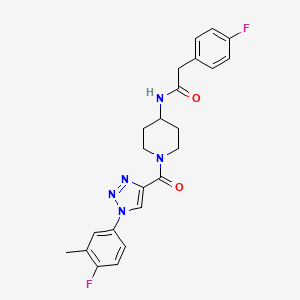
(2,4-dichlorophenyl) (E)-3-(dimethylamino)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dichlorophenyl) (E)-3-(dimethylamino)prop-2-enoate, commonly referred to as 2,4-D, is an organic compound and a common herbicide used for weed control. It is used in many agricultural and industrial settings, and is a widely used herbicide in the United States. 2,4-D is a synthetic auxin, a plant hormone that can be used to control the growth of plants. It works by disrupting the plant’s normal growth processes, leading to stunted growth and eventually death.
科学的研究の応用
Environmental Fate and Behavior of 2,4-D
Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to (2,4-dichlorophenyl) (E)-3-(dimethylamino)prop-2-enoate, focus on its environmental fate, toxicology, and degradation. Chlorophenols, such as 2,4-dichlorophenol, a degradation product of 2,4-D, have moderate to high persistence depending on environmental conditions, exerting moderate toxic effects on mammalian and aquatic life. They are known for their low bioaccumulation potential but significant organoleptic impact, highlighting the importance of understanding their environmental behavior for pollution management and remediation efforts (Krijgsheld & Gen, 1986).
Toxicity and Environmental Impact
The widespread use of 2,4-D, closely related to the chemical , in agricultural and urban settings has led to its dispersal in natural environments, raising concerns about its toxicological effects on non-target organisms. Research has been directed towards understanding its impact on ecological and human health, with findings indicating considerable concern due to its potential lethal effects on aquatic organisms and its presence in various environmental matrices. This necessitates further research into its toxicology to inform mitigation strategies and regulatory policies (Zuanazzi, Ghisi, & Oliveira, 2020).
Biodegradation and Environmental Remediation
The role of microorganisms in the degradation of 2,4-D and its related compounds, such as 2,4-dichlorophenol, is critical in the context of environmental remediation. The ability of specific microbial communities to metabolize these compounds underlines the potential for bioremediation strategies to mitigate the environmental impact of chlorinated organic pollutants. Such studies underscore the importance of identifying and utilizing microbial pathways for the detoxification and removal of hazardous substances from contaminated sites (Magnoli et al., 2020).
Treatment of Wastewater Containing Chlorinated Compounds
Research into the treatment of wastewater from pesticide production facilities, which contain a variety of toxic chlorinated compounds including 2,4-D and its derivatives, has focused on identifying effective treatment methodologies. Biological processes, such as the use of membrane bioreactors, and physical methods, like granular activated carbon filtration, have been evaluated for their efficacy in removing these pollutants from industrial effluents. These studies are crucial for the development of treatment protocols that ensure the safe discharge of treated wastewater into the environment, thereby preventing the contamination of natural water bodies (Goodwin et al., 2018).
特性
IUPAC Name |
(2,4-dichlorophenyl) (E)-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c1-14(2)6-5-11(15)16-10-4-3-8(12)7-9(10)13/h3-7H,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYRWMDDQZQZGH-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)OC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)OC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenyl 3-(dimethylamino)acrylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,12-Dihydroindeno[1,2-b]fluorene](/img/structure/B2397799.png)
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2397801.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2397803.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2397804.png)
![2,4-dichlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2397808.png)
![4-methoxy-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2397810.png)
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2397812.png)
![N-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2397813.png)
![tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B2397814.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide](/img/structure/B2397816.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2397817.png)
![3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2397819.png)
![2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one](/img/structure/B2397822.png)